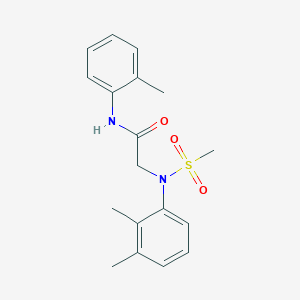

![molecular formula C17H15N3O4 B5554136 5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,4-oxadiazoles are a class of heterocyclic compounds known for their wide range of biological and chemical properties. These compounds are synthesized through various methods and have applications in materials science and pharmaceuticals due to their unique structural features.

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of acylhydrazides with various reagents to produce compounds with diverse substituents. For example, the reaction of ethyl mandelate with hydrazine hydrate yields acylhydrazide, which can be converted into 1,3,4-oxadiazole derivatives using different procedures, such as reaction with nitro or chloro aroyle chloride followed by cyclization in the presence of a dehydrating agent like phosphoryl chloride (Jafari et al., 2017).

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which influences the compound's physical and chemical properties. Techniques such as FT-IR, 1H NMR, and single-crystal X-ray diffraction are commonly used for structural characterization. For example, the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate has been studied, revealing important hydrogen bonding patterns in the crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

1,3,4-oxadiazoles undergo various chemical reactions, including nitrosation and reactions with active methylene compounds, to produce a wide range of derivatives. These reactions are often utilized to introduce different substituents into the oxadiazole ring, affecting the compound's reactivity and biological activity. For example, nitrosation of methyl 2-acylamino-3-dimethylaminopropenoates provides a simple conversion to 5-substituted 1,2,4-oxadiazole-3-carboxylates, demonstrating the versatility of oxadiazole derivatives in synthesis (Kmetič & Stanovnik, 1995).

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting points and solubility, are influenced by the nature of the substituents on the oxadiazole ring. Compounds with different alkyl or alkoxy groups exhibit varied liquid crystalline properties, and the presence of polar substituents like nitro groups can significantly affect these properties (Fouad et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 1,3,4-oxadiazole derivatives are crucial for their potential applications. These compounds exhibit a range of biological activities, such as antibacterial, antifungal, and cytotoxic effects, which are attributed to their chemical structure and the presence of specific functional groups (Mutchu et al., 2018).

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

1,3,4-oxadiazoles, including compounds with structural similarities to 5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole, are noted for their diverse biological activities. For instance, the synthesis and evaluation of 2,5 disubstituted 1,3,4-oxadiazole derivatives have shown significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. These compounds were synthesized using acylhydrazide and demonstrated remarkable activity against Staphylococcus aureus and Escherichia coli bacteria (Jafari et al., 2017).

Antimicrobial Activity of Schiff Base Ligands

Schiff base ligands derived from imino-4-methoxyphenol thiazole have also been synthesized and characterized for their antimicrobial activities. These compounds showed moderate activity against a range of bacteria and fungi, suggesting the potential of 1,3,4-oxadiazole derivatives in developing new antimicrobial agents (Vinusha et al., 2015).

Pharmaceutical Applications

Research into 1,3,4-oxadiazole derivatives as collapsin response mediator protein 1 (CRMP 1) inhibitors has highlighted their potential in treating lung cancer. Novel oxadiazole derivatives were synthesized and showed considerable inhibition of cell growth, suggesting their application in cancer therapy (Panchal et al., 2020).

Corrosion Inhibition

Oxadiazole derivatives have been explored for their corrosion inhibition efficiency on mild steel in acidic environments. Studies have demonstrated that these compounds offer significant protection, highlighting their potential industrial applications in metal preservation (Kalia et al., 2020).

properties

IUPAC Name |

5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-2-12-3-9-15(10-4-12)23-11-16-18-17(19-24-16)13-5-7-14(8-6-13)20(21)22/h3-10H,2,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKYWOVBCYWEII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(4-Ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

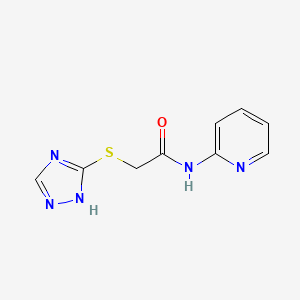

![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)

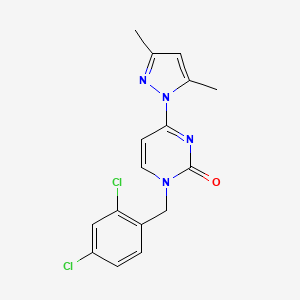

![N-(4-methylphenyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5554078.png)

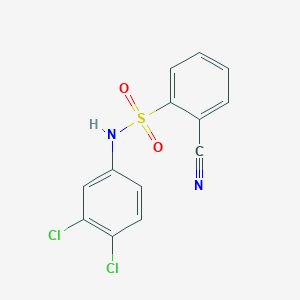

![N'-[4-(dimethylamino)benzylidene]-2-pyridinecarbohydrazide](/img/structure/B5554085.png)

![11-{[2-(dimethylamino)ethyl]amino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5554089.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5554104.png)

![4-[(5-methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5554111.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

![4-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1-(4-methoxyphenyl)-4-oxo-1-butanone](/img/structure/B5554147.png)

![N-(3-methylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5554153.png)

![8-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5554160.png)